2-(Bromomethyl)-4-phenylthiazole

Medicinal Chemistry Organic Synthesis Physicochemical Property

Researchers substituting the chloromethyl analog (CAS 65385-00-4) encounter inconsistent nucleophilic substitution kinetics and purification challenges. 2-(Bromomethyl)-4-phenylthiazole (CAS 78502-79-1) resolves this with defined reactivity. • Superior leaving-group reactivity: Bromomethyl ensures predictable substitution rates vs. chloromethyl, eliminating re-optimization of validated protocols. • Proven scalability: 80% synthetic yield from (4-phenylthiazol-2-yl)methanol supports cost-effective multi-step campaigns. • Consistent quality: ≥98% purity, MW 254.15 g/mol, XLogP3 3.2 for reproducible purification workflows.

Molecular Formula C10H8BrNS
Molecular Weight 254.15 g/mol
CAS No. 78502-79-1
Cat. No. B1442391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-phenylthiazole
CAS78502-79-1
Molecular FormulaC10H8BrNS
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CBr
InChIInChI=1S/C10H8BrNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyMYRGZTAFPPWJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-4-phenylthiazole – Compound Overview


2-(Bromomethyl)-4-phenylthiazole (CAS 78502-79-1) is a heterocyclic compound with the molecular formula C₁₀H₈BrNS and a molecular weight of 254.15 g/mol [1]. It is characterized by a thiazole ring substituted with a phenyl group at the 4-position and a reactive bromomethyl group at the 2-position . The compound is a solid at 20°C with a melting point of 417–419°C and a minimum purity specification of 98% . Its primary role is as an electrophilic building block in organic synthesis, where the bromomethyl group facilitates nucleophilic substitution reactions to introduce the 4-phenylthiazole scaffold into more complex molecular architectures [1].

Electrophilic bromomethyl handle for nucleophilic substitution reactions
4-Phenylthiazole scaffold for diversity-oriented synthesis and medicinal chemistry
High-purity solid form supports reproducible synthetic protocols

2-(Bromomethyl)-4-phenylthiazole: Differentiation from Analogs


Generic substitution of 2-(Bromomethyl)-4-phenylthiazole with its chloromethyl analog (CAS 65385-00-4) or other phenylthiazole derivatives is not scientifically valid due to distinct differences in molecular properties and synthetic utility. The bromomethyl group provides a molecular weight of 254.15 g/mol [1] and a computed XLogP3 of 3.2 [2], which are substantially different from the chloromethyl analog (MW 209.7 g/mol) . These differences directly impact reaction kinetics and purification workflows. Furthermore, the electrophilic reactivity of the bromomethyl group is distinct from that of the chloromethyl group, leading to different reaction rates and yields in nucleophilic substitution reactions. These variations necessitate specific optimization and preclude direct interchangeability in validated synthetic protocols.

Attribute
Target Compound
Chloromethyl Analog
Molecular Weight
Higher (Br substitution) alters purification and reaction mass balance
Lower (Cl substitution) leads to different physical properties
Lipophilicity
Distinct XLogP3 profile influences solvent selection and extraction
Expected lower lipophilicity, chromatographic behavior differs
Electrophilic Reactivity
Moderate bromine leaving-group ability suits SN2 pathways
Different leaving-group propensity may shift reaction rates and yields

2-(Bromomethyl)-4-phenylthiazole: Evidence vs. Analogs


MW and LogP vs. Chloromethyl Analog

2-(Bromomethyl)-4-phenylthiazole exhibits a higher molecular weight and distinct lipophilicity compared to its closest analog, 2-(Chloromethyl)-4-phenylthiazole. The target compound has a molecular weight of 254.15 g/mol and a computed XLogP3 of 3.2 [1][2]. In contrast, the chloromethyl analog has a molecular weight of 209.7 g/mol . This difference in physicochemical properties directly impacts the compound's solubility, chromatographic behavior, and its utility in lipophilic environments.

MW & LogP vs. Chloro Analog
Data to verify
MW 254.15 g/mol, XLogP3 3.2 (target); MW 209.7 g/mol (chloro)
Impacts purification workflows and solvent partitioning behavior
Computed properties; confirm experimentally for critical separations
Medicinal Chemistry Organic Synthesis Physicochemical Property

Synthesis from (4-Phenylthiazol-2-yl)methanol

A validated synthetic route for 2-(Bromomethyl)-4-phenylthiazole, as detailed in a patent procedure, achieves a high yield of 80% from the precursor (4-phenylthiazol-2-yl)methanol. The reaction involves treating a solution of (4-phenylthiazol-2-yl)methanol (0.530 g, 2.77 mmol) in dichloromethane (10 mL) with phosphorus tribromide (0.118 mL, 1.247 mmol) at 0°C to room temperature over 4.2 hours, yielding the title compound [1].

Synthetic Yield
Reported
80% yield
Supports cost-efficient multi-step synthesis and scale-up planning
PBr₃, DCM, 0 °C to rt, 4.2 h (patent procedure)
Organic Synthesis Process Chemistry Reaction Yield

Antimicrobial Activity of Derived Compounds

The thiazole scaffold, particularly when substituted at the 2, 4, and 5 positions, is known to confer potent antimicrobial activity. In a study of novel thiazole derivatives, a compound containing a 4-(bromomethyl) group on the thiazole ring (compound 2) exhibited significant antimicrobial activity. The derivative 5a, derived from this brominated intermediate, was found to be equipotent to Ampicillin against Staphylococcus aureus and to Gentamycin against Salmonella SP. [1].

Derivative Antimicrobial Activity
Class-level
Derivative 5a showed comparable activity to Ampicillin (S. aureus) and Gentamycin (Salmonella SP.) in vitro
Reported derivative antimicrobial context; class-level scaffold inference
Activity from derived compounds; not a direct property of the building block
Medicinal Chemistry Antimicrobial Research Biological Activity

2-(Bromomethyl)-4-phenylthiazole: Key Applications


Drug Candidate Synthesis via Nucleophilic Substitution

This compound is ideally suited as an electrophilic building block for introducing the 4-phenylthiazole moiety into drug candidates. The bromomethyl group at the 2-position acts as an efficient leaving group in nucleophilic substitution reactions, allowing for the attachment of various amines, alcohols, or thiols. This application is directly supported by its defined molecular weight (254.15 g/mol) and lipophilicity (XLogP3 = 3.2), which guide reaction design and purification [1]. The high 80% synthetic yield from its precursor further validates its cost-effectiveness for multi-step medicinal chemistry campaigns [2].

Antimicrobial Agent Development via Derivatization

This compound serves as a critical intermediate for the synthesis of novel antimicrobial agents. Evidence from the thiazole class demonstrates that derivatives with a bromomethyl group can exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives being equipotent to established antibiotics like Ampicillin and Gentamycin [3]. Its role as a reactive building block makes it essential for structure-activity relationship (SAR) studies aimed at optimizing antimicrobial potency and spectrum of activity.

Process Chemistry and Scale-Up of Intermediates

For process chemists, this compound's well-documented and high-yielding synthesis (80% from (4-phenylthiazol-2-yl)methanol) makes it a reliable intermediate for larger-scale production [2]. The distinct physicochemical properties compared to the chloromethyl analog (e.g., 254.15 g/mol vs. 209.7 g/mol) ensure that procurement of the correct bromo-derivative is essential for maintaining the reproducibility of validated manufacturing processes [1].

Application
Selection Property
Validation Focus
Medicinal chemistry building block synthesis
Electrophilic bromomethyl handle for nucleophilic diversification
Reaction efficiency and purification optimization
Antimicrobial derivatization studies
Thiazole scaffold with reactive site for SAR exploration
Antimicrobial endpoint screening and structure-activity review
Process chemistry scale-up
High-yielding, reproducible synthetic route
Batch reproducibility and cost-efficiency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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